molecular formula C5H6Cl2N2 B11764599 2-Chloro-5-methylpyrimidine hydrochloride

2-Chloro-5-methylpyrimidine hydrochloride

Cat. No.: B11764599
M. Wt: 165.02 g/mol
InChI Key: PGISYGOJJVJSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H5ClN2·HCl. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is widely used in organic synthesis, serving as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyrimidine hydrochloride typically involves the chlorination of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

5-Methylpyrimidine+POCl32-Chloro-5-methylpyrimidine+HCl\text{5-Methylpyrimidine} + \text{POCl}_3 \rightarrow \text{2-Chloro-5-methylpyrimidine} + \text{HCl} 5-Methylpyrimidine+POCl3​→2-Chloro-5-methylpyrimidine+HCl

The resulting 2-Chloro-5-methylpyrimidine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields while maintaining stringent control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methylpyrimidine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyrimidine hydrochloride largely depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-6-methylpyrimidine
  • 2-Chloro-5-fluoropyrimidine

Uniqueness

2-Chloro-5-methylpyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .

Biological Activity

2-Chloro-5-methylpyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₅ClN₂
  • Molecular Weight : 144.56 g/mol
  • CAS Number : 581719

This compound is characterized by a pyrimidine ring with a chlorine atom at the 2-position and a methyl group at the 5-position, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

  • Minimum Biofilm Inhibitory Concentration (MBIC) : Ranges from 0.5 to 4 µg/mL against targeted bacterial strains, suggesting significant potential for development as an antibacterial agent .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. Compounds structurally similar to 2-Chloro-5-methylpyrimidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

  • Inhibition of DNA Gyrase : Targeting bacterial topoisomerase II, crucial for DNA replication and repair in bacteria, suggests potential applications in developing antibiotics that may also affect rapidly dividing cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it affects PfGSK3 and PfPK6 kinases in Plasmodium falciparum, indicating its potential as an antimalarial agent .
  • DNA Interaction : By targeting DNA gyrase, the compound disrupts bacterial DNA replication processes, leading to cell death .
  • Biofilm Formation Inhibition : The ability to inhibit biofilm formation is critical for combating antibiotic resistance, making this compound a candidate for further development in treating biofilm-associated infections .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:

  • Administration Routes : Studies indicate promising oral bioavailability (F) of approximately 40.7% when administered at specific dosages.
  • Half-life (t½) : The compound exhibits a half-life of about 26.2 hours post-intravenous administration, suggesting prolonged action within the body .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrimidine derivatives where this compound was included in a series aimed at enhancing antibacterial activity. The findings demonstrated that structural modifications could significantly impact efficacy against resistant strains .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialMRSA, VREMBIC: 0.5–4 µg/mL
AnticancerCancer cell linesInhibition of proliferation
Kinase InhibitionPfGSK3, PfPK6 (Plasmodium falciparum)IC50 values indicating potency
Biofilm InhibitionVarious bacterial strainsSignificant reduction in biofilm formation

Properties

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

2-chloro-5-methylpyrimidine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-7-5(6)8-3-4;/h2-3H,1H3;1H

InChI Key

PGISYGOJJVJSMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.